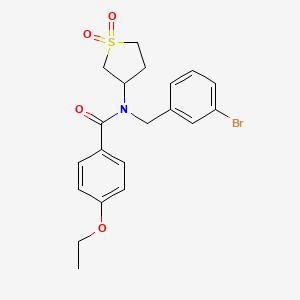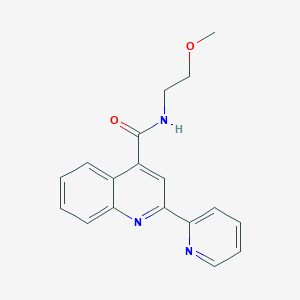![molecular formula C20H14ClF3N2OS B15100523 (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15100523.png)
(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a trifluoromethyl group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the reaction of 4-chloro-3-(trifluoromethyl)aniline with a thiazole precursor under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms might be employed to achieve efficient production.
化学反应分析
Types of Reactions
(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
科学研究应用
(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4,4’-Difluorobenzophenone : An organic compound used as a precursor to high-performance polymers.
- Latanoprost Related Compound E : A prostaglandin analog used in pharmaceutical applications.
Uniqueness
(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C20H14ClF3N2OS |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14ClF3N2OS/c1-12(9-13-5-3-2-4-6-13)10-17-18(27)26-19(28-17)25-14-7-8-16(21)15(11-14)20(22,23)24/h2-11H,1H3,(H,25,26,27)/b12-9+,17-10- |
InChI 键 |
SCWDNDBWHVYYLD-YZXVBUGESA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15100444.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15100466.png)
![N-(2-bromo-4-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15100469.png)
![N-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B15100475.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B15100480.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15100487.png)
![4-[1-(4-methylphenyl)-3,9-dioxo-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-2-yl]butanoic acid](/img/structure/B15100498.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100501.png)
![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morphol in-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B15100504.png)
![4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine](/img/structure/B15100511.png)

![2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B15100527.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15100533.png)
